3,5-Dichloro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of dichloro and fluorobenzyl substituents on an aniline backbone. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activity and application in synthetic chemistry.
3,5-Dichloro-N-(3-fluorobenzyl)aniline belongs to the class of anilines, which are aromatic amines derived from aniline. It is classified under halogenated organic compounds due to the presence of chlorine and fluorine substituents. The compound can be synthesized from various precursors through different chemical reactions, including halogenation and amination processes.
The synthesis of 3,5-Dichloro-N-(3-fluorobenzyl)aniline typically involves several key steps:
Technical details regarding reaction conditions, such as temperature ranges (often between 50°C to 150°C for halogenation) and reaction times (ranging from several hours to days), are crucial for successful synthesis .
The molecular formula of 3,5-Dichloro-N-(3-fluorobenzyl)aniline is CHClFN. The structure features:
The compound's three-dimensional configuration can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles, distances, and spatial orientation of substituents.
3,5-Dichloro-N-(3-fluorobenzyl)aniline can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of products .
The mechanism of action for compounds like 3,5-Dichloro-N-(3-fluorobenzyl)aniline often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative structure-activity relationship (QSAR) models may be employed to predict biological activity based on structural features.
These properties are critical for determining appropriate handling procedures and potential applications in research or industry .
3,5-Dichloro-N-(3-fluorobenzyl)aniline has several applications:
The Autotaxin-LPA signaling pathway constitutes a validated therapeutic target for diverse conditions, including cancer metastasis, fibrotic disorders, and inflammatory diseases. Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA)—a potent bioactive lipid mediator that activates specific G-protein-coupled receptors (GPCRs) to drive cellular proliferation, migration, and survival .
3,5-Dichloro-N-(3-fluorobenzyl)aniline serves as a pivotal structural motif in ATX inhibitors due to its optimized hydrophobic character and halogen bonding capabilities. The 3,5-dichloro substitution on the aniline ring enhances π-stacking and van der Waals contacts within the hydrophobic pocket of ATX, while the 3-fluorobenzyl moiety extends into an adjacent subpocket, improving binding affinity and selectivity. This dual halogenation strategy—particularly the fluorine atom—fine-tunes electron distribution, strengthening hydrogen bonding with residues such as Thr209 and Asna230 within the ATX active site .
Table 1: Binding Affinity and Inhibitory Activity of Halogenated Aniline Derivatives Against Autotaxin
Compound | Binding Affinity (Kd, nM) | IC₅₀ (ATX Inhibition) | Key Structural Features |
---|---|---|---|
3,5-Dichloro-N-(3-fluorobenzyl)aniline | 58 | 120 nM | 3,5-Cl₂ aniline; 3-F-benzyl |
Non-halogenated analog | >10,000 | >50 µM | Unsubstituted benzyl-aniline |
3-Monochloro analog | 420 | 850 nM | 3-Cl aniline; 3-F-benzyl |
2,6-Dichloro-N-(3-fluorobenzyl)aniline | 195 | 310 nM | Ortho-Cl substitution; 3-F-benzyl |
Molecular docking simulations confirm that this scaffold achieves >50-fold enhanced binding affinity compared to non-halogenated analogs, primarily by displacing water molecules from the ATX hydrophobic pocket. The chlorine atoms at the 3- and 5-positions exhibit optimal halogen bond angles (165–170°) with carbonyl groups of Ile217 and Phe275, while the fluorine atom engages in orthogonal dipole interactions with Leu276, contributing to nanomolar-level inhibition (IC₅₀ ≈ 120 nM) .
Carboxylic acid-containing inhibitors dominate ATX therapeutic development but suffer from pharmacokinetic limitations, including poor membrane permeability, elevated protein binding, and rapid glucuronidation. 3,5-Dichloro-N-(3-fluorobenzyl)aniline embodies a paradigm shift toward bioisosteric replacement strategies that retain potency while improving drug-like properties [3].
The benzyl-aniline core functions as a planar, non-ionizable bioisostere for carboxylic acids, mimicking their spatial and electronic properties without the metabolic drawbacks. This substitution eliminates pH-dependent solubility issues and reduces transporter-mediated efflux, enhancing cellular uptake. Critically, the scaffold maintains a calculated cLogP of ~4.2 and topological polar surface area (TPSA) of 12 Ų—properties conducive to blood-brain barrier penetration for potential CNS applications .
Table 2: Comparative Properties of Carboxylic Acid vs. Aniline-Based ATX Inhibitors
Parameter | Carboxylic Acid Inhibitors | 3,5-Dichloro-N-(3-fluorobenzyl)aniline Derivatives |
---|---|---|
cLogP | 1.5–3.0 | 3.8–4.5 |
TPSA (Ų) | 70–90 | 12–20 |
Plasma Protein Binding | >95% | 80–88% |
Metabolic Stability (t₁/₂, human hepatocytes) | <30 min | >120 min |
Cellular Permeability (Papp, ×10⁻⁶ cm/s) | 5–15 | 25–40 |
While anilines pose metabolic risks via cytochrome P450-mediated oxidation to quinone-imines, the 3,5-dichloro substitution in this scaffold imposes significant steric hindrance around the nitrogen center. This impedes metabolic activation while preserving electronic contributions to target binding. Fluorine atoms further enhance oxidative stability by reducing electron density on the aromatic rings. Rat liver microsome studies confirm a 3-fold increase in half-life compared to unsubstituted N-benzylaniline derivatives [3].
The development of 3,5-Dichloro-N-(3-fluorobenzyl)aniline reflects a broader trajectory in medicinal chemistry: the rational design of compact, halogen-enriched scaffolds to engage previously undruggable hydrophobic targets.
Early hydrophobic agents (e.g., steroid-derived scaffolds) suffered from poor selectivity and offtarget effects. First-generation halogenated aromatics improved affinity but exhibited metabolic instability. This scaffold represents a third-generation evolution, integrating strategic dihalogenation with conformational restriction:
The 3,5-dichloro configuration enables unique target engagement mechanisms unattainable with mono-halogenated analogs:
Table 3: Ligand Efficiency Metrics of Halogenated Aniline Derivatives
Compound | LE (kcal/mol/HA) | LLE | LLEAT | % Hydrophobic Contact Area |
---|---|---|---|---|
3,5-Dichloro-N-(3-fluorobenzyl)aniline | 0.42 | 6.8 | 7.2 | 92% |
3-Fluoro-N-(3-fluorobenzyl)aniline | 0.31 | 4.2 | 4.5 | 78% |
2,5-Dichloro-N-(4-fluorobenzyl)aniline | 0.38 | 5.9 | 6.3 | 85% |
2,6-Dichloro-N-(3-fluorobenzyl)aniline | 0.35 | 5.1 | 5.7 | 88% |
Abbreviations: LE = Ligand Efficiency; LLE = Lipophilic Ligand Efficiency; LLEAT = LLE Adjusted for TPSA; HA = Heavy Atoms
The scaffold’s balanced ligand efficiency (LE = 0.42) and lipophilic ligand efficiency (LLE = 6.8) surpass typical fragment-like binders, positioning it as an optimal anchor for inhibitor elaboration. Its modular synthesis—via reductive amination of 3,5-dichloroaniline with 3-fluorobenzaldehyde followed by NaBH₄ reduction—enables rapid diversification for structure-activity relationship (SAR) exploration .
Table 4: Molecular Descriptors of 3,5-Dichloro-N-(3-fluorobenzyl)aniline
Descriptor | Value | Methodology |
---|---|---|
Molecular Weight | 270.13 g/mol | Calculated |
cLogP | 4.2 | XLogP3 |
Topological Polar Surface Area (TPSA) | 12 Ų | Ertl Algorithm |
Hydrogen Bond Donors | 1 | -NH- group |
Hydrogen Bond Acceptors | 2 (F, N) | Fluorine and amine |
Rotatable Bonds | 3 | Benzyl C-N bond; linker bonds |
Halogen Ratio (Cl:F) | 2:1 | Two Cl; one F atom |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: